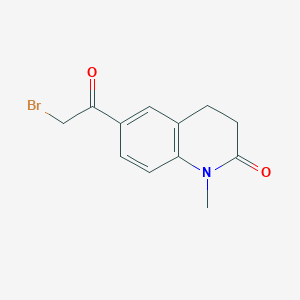

6-(2-Bromoacetyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one

Description

6-(2-Bromoacetyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one (CAS: 70639-82-6) is a brominated tetrahydroquinolinone derivative characterized by a 2-bromoacetyl substituent at position 6 and a methyl group at position 1. Its molecular formula is C₁₂H₁₂BrNO₂, with a molecular weight of 298.14 g/mol. The compound is commercially available from six suppliers, reflecting its utility in medicinal chemistry and organic synthesis . The bromoacetyl group confers electrophilic reactivity, making it a valuable intermediate in cross-coupling reactions or as a precursor for bioactive molecules.

Properties

IUPAC Name |

6-(2-bromoacetyl)-1-methyl-3,4-dihydroquinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO2/c1-14-10-4-2-9(11(15)7-13)6-8(10)3-5-12(14)16/h2,4,6H,3,5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSPMMYCVEVGXBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Bromoacetyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one typically involves the following steps:

Formation of the Quinolinone Core: The quinolinone core can be synthesized through the cyclization of appropriate precursors, such as aniline derivatives and β-ketoesters, under acidic or basic conditions.

Introduction of the Bromoacetyl Group: The bromoacetyl group is introduced by reacting the quinolinone core with bromoacetyl bromide in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of 6-(2-Bromoacetyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(2-Bromoacetyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromoacetyl group can be replaced by nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the bromoacetyl group to other functional groups, such as alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, thiols, and bases like triethylamine are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Major Products Formed

The major products formed from these reactions include various substituted quinolinone derivatives, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that tetrahydroquinoline derivatives, including 6-(2-bromoacetyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one, exhibit significant anticancer properties. A study demonstrated that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. The bromine substituent is thought to enhance the compound's reactivity and selectivity towards cancerous cells .

2. Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. This property makes it a candidate for further development into antimicrobial agents .

3. Neuroprotective Effects

There is emerging evidence that suggests neuroprotective effects of tetrahydroquinoline derivatives. Compounds similar to 6-(2-bromoacetyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one have been investigated for their potential to protect neuronal cells from oxidative stress and neurodegeneration .

Material Science Applications

1. Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it useful in the development of more complex molecules. Researchers have utilized it in the synthesis of novel heterocycles and as a precursor for other functionalized compounds .

2. Photophysical Studies

Studies have shown that derivatives of tetrahydroquinoline can exhibit interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The unique electronic structure allows for tuning of optical properties through structural modifications .

Analytical Applications

1. Chromatographic Techniques

6-(2-Bromoacetyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one can be used as a standard reference material in chromatographic methods such as HPLC and GC-MS for the analysis of complex mixtures. Its stability and well-defined structure make it an ideal candidate for method validation and calibration .

2. Spectroscopic Investigations

Due to its distinct spectral signatures, this compound is useful in spectroscopic studies to understand molecular interactions and dynamics. It has been employed in UV-Vis and NMR spectroscopy to elucidate structural characteristics and conformational behavior .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Activity | Evaluated the cytotoxic effects on various cancer cell lines | Induced apoptosis via mitochondrial pathway activation |

| Antimicrobial Evaluation | Tested against multiple bacterial strains | Significant inhibition observed against both Gram-positive and Gram-negative bacteria |

| Neuroprotection Research | Investigated protective effects on neuronal cells | Reduced oxidative stress markers in treated cells |

Mechanism of Action

The mechanism of action of 6-(2-Bromoacetyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Group Variations

The compound is compared to analogues with substitutions at the acetyl group, halogenation patterns, or ring modifications. Key examples include:

Table 1: Structural and Commercial Comparison

Biological Activity

6-(2-Bromoacetyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one is a synthetic organic compound classified within the quinolinone family. This compound is notable for its unique chemical structure, which includes a bromoacetyl group that enhances its reactivity and biological activity. Quinolinones are widely recognized for their diverse pharmacological properties, making them significant in medicinal chemistry.

- IUPAC Name : 6-(2-bromoacetyl)-1-methyl-3,4-dihydroquinolin-2-one

- Molecular Formula : C12H12BrN O2

- CAS Number : 105316-94-7

- Molecular Weight : 286.13 g/mol

Synthesis

The synthesis of 6-(2-Bromoacetyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one involves several key steps:

- Formation of the Quinolinone Core : This is achieved through cyclization reactions involving aniline derivatives and β-ketoesters under acidic or basic conditions.

- Introduction of the Bromoacetyl Group : The quinolinone core is reacted with bromoacetyl bromide in the presence of a base like triethylamine to facilitate nucleophilic substitution reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various quinolinone derivatives, including 6-(2-Bromoacetyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one. Research indicates that compounds with similar structures exhibit selective cytotoxicity against several cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Quinoline 13 | HeLa (Cervical) | 8.3 | 36.21 |

| Tetrahydroquinoline 18 | HeLa (Cervical) | 13.15 | 28.45 |

| Quinoline 12 | PC3 (Prostate) | 31.37 | 34.34 |

| Quinoline 11 | PC3 (Prostate) | 34.34 | 32.10 |

These findings suggest that modifications in the structure of quinolinones can lead to enhanced anticancer activity and lower toxicity towards non-cancerous cells.

The mechanism by which 6-(2-Bromoacetyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one exerts its biological effects is primarily through its interaction with specific molecular targets in cells:

- Enzyme Inhibition : The bromoacetyl group can form covalent bonds with nucleophilic residues in proteins, inhibiting their activity.

- Cellular Pathway Modulation : This interaction can affect various pathways involved in cell proliferation and survival.

Study on Anticancer Properties

A recent study investigated a series of substituted quinolines and tetrahydroquinolines for their anticancer properties against human cancer cell lines such as HeLa and PC3. The results indicated that certain derivatives exhibited significant cytotoxicity with low unspecific toxicity compared to standard chemotherapeutics like doxorubicin.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that:

- Increased lipophilicity correlates with enhanced anticancer activity.

- The presence of specific functional groups significantly influences the selectivity and potency against different cancer types.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(2-bromoacetyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one, and how do reaction conditions influence yield?

- The compound can be synthesized via reductive amination or cyclization of substituted quinoline precursors. For example, LiAlH₄ in anhydrous THF has been used to reduce intermediates like 6-amino-1-(2-(dimethylamino)ethyl)-3,4-dihydroquinolin-2(1H)-one to yield tetrahydroquinoline derivatives . Microwave-assisted synthesis with catalysts like InCl₃ (20 mol%) under 360 W irradiation for 5 minutes has achieved 63% yields for structurally related dihydroquinolinones, emphasizing the importance of optimized catalyst loading and energy-efficient methods .

Q. How is spectroscopic characterization (NMR, X-ray crystallography) employed to confirm the structure of this compound?

- 1H-NMR and 13C-NMR are critical for verifying the quinoline backbone and substituents. For example, in related dihydroquinolinones, aromatic protons appear as distinct multiplets (δ 6.8–7.5 ppm), while methyl groups resonate as singlets (δ 2.3–3.1 ppm) . X-ray crystallography resolves molecular geometry, such as dihedral angles between fused rings (e.g., 57.84° between quinoline and benzene rings in analogs) and intermolecular interactions like N–H⋯N hydrogen bonds (centroid-to-centroid distance: 3.94 Å) .

Advanced Research Questions

Q. What strategies mitigate challenges in regioselectivity during the introduction of the bromoacetyl group?

- Bromoacetyl groups are susceptible to nucleophilic substitution. Protecting the quinoline nitrogen with a methyl group (as in 1-methyl derivatives) can prevent undesired side reactions. Solvent polarity and temperature control (e.g., using CH₂Cl₂ at 0°C) are critical to favor regioselective bromination at the 6-position, as seen in structurally similar chloroacetyl analogs .

Q. How do structural modifications (e.g., substitution at the 7-position) impact biological activity?

- Methoxy or halogen substitutions at the 7-position (e.g., 6-bromo-7-methoxy derivatives) enhance steric hindrance and electronic effects, influencing interactions with biological targets. For instance, methoxy groups in marine-derived quinoline analogs increase anti-inflammatory activity by modulating binding affinity to COX-2 . Comparative studies of 6-bromo vs. 6-chloro derivatives reveal divergent cytotoxicity profiles, highlighting the role of halogen electronegativity in target engagement .

Q. What contradictions exist in reported biological activity data, and how can they be resolved?

- Discrepancies in cytotoxicity (e.g., IC₅₀ values varying by >10 µM across studies) may arise from assay conditions (e.g., cell line specificity, incubation time). For example, anti-proliferative activity of dihydroquinolinones against MCF-7 cells is highly dependent on the presence of serum proteins, which can sequester hydrophobic compounds . Standardizing assay protocols and reporting partition coefficients (logP) can improve reproducibility.

Experimental Design & Data Analysis

Q. How can reaction pathways be validated when synthesizing novel derivatives?

- Mechanistic probes : Isotopic labeling (e.g., D₂O in NMR) tracks proton transfer during cyclization. Kinetic studies (e.g., varying LiAlH₄ stoichiometry) identify rate-determining steps in reductive amination . Computational tools like Discovery Studio can model transition states for microwave-assisted reactions, predicting regioselectivity .

Q. What purification techniques are optimal for isolating 6-(2-bromoacetyl)-tetrahydroquinolinones?

- Chromatography on silica gel (eluent: CH₂Cl₂/MeOH/NH₃ 10:1:0.1) effectively separates bromoacetyl derivatives from unreacted precursors. Recrystallization from CH₂Cl₂/di-isopropylether yields high-purity crystals suitable for X-ray analysis .

Structural and Functional Insights

Q. How does the bromoacetyl moiety influence intermolecular interactions in crystal packing?

- The bromine atom participates in halogen bonding (C–Br⋯O/N) and van der Waals interactions, stabilizing crystal lattices. In analogs like 2-(2-chloro-6,7-dimethylquinolin-3-yl)-dihydroquinolin-4(1H)-one, π–π stacking between quinoline rings (3.94 Å) and hydrogen bonding (N–H⋯N) create dimeric supramolecular architectures .

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilicity of the bromoacetyl group. Fukui indices identify the carbonyl carbon as the primary site for nucleophilic attack, consistent with experimental alkylation reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.